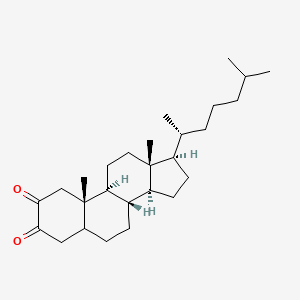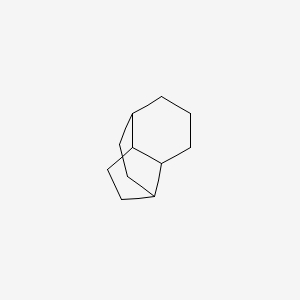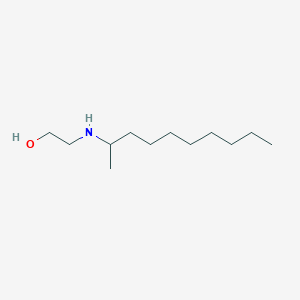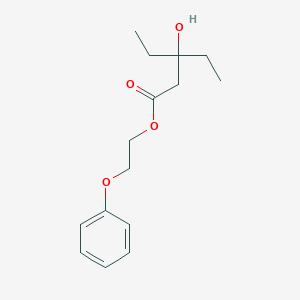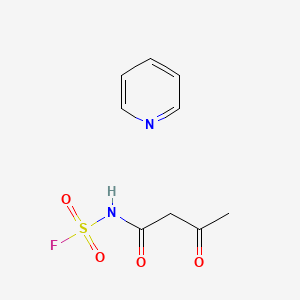
(3-Oxobutanoyl)sulfamyl fluoride--pyridine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfamyl fluoride group attached to a 3-oxobutanoyl moiety, with pyridine acting as a stabilizing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) typically involves the reaction of 3-oxobutanoyl chloride with sulfamyl fluoride in the presence of pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, optimizing reaction times, and ensuring the purity of the starting materials. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl fluoride derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfamyl fluoride group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl fluoride derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted sulfamyl fluoride compounds.
Scientific Research Applications
(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its reactive sulfamyl fluoride group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) involves the interaction of its reactive groups with specific molecular targets. The sulfamyl fluoride group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- (3-Oxobutanoyl)sulfamyl chloride
- (3-Oxobutanoyl)sulfamyl bromide
- (3-Oxobutanoyl)sulfamyl iodide
Uniqueness
(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) is unique due to the presence of the fluoride group, which imparts distinct reactivity and stability compared to its chloride, bromide, and iodide counterparts. The use of pyridine as a stabilizing agent further enhances its properties, making it a valuable compound for various applications.
Properties
CAS No. |
59924-74-2 |
|---|---|
Molecular Formula |
C9H11FN2O4S |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
N-(3-oxobutanoyl)sulfamoyl fluoride;pyridine |
InChI |
InChI=1S/C5H5N.C4H6FNO4S/c1-2-4-6-5-3-1;1-3(7)2-4(8)6-11(5,9)10/h1-5H;2H2,1H3,(H,6,8) |
InChI Key |
JBQRXVMPCSIBKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NS(=O)(=O)F.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


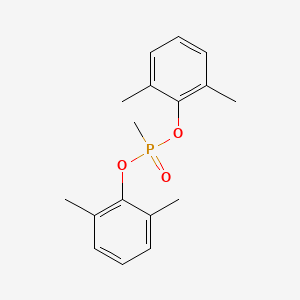


![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)
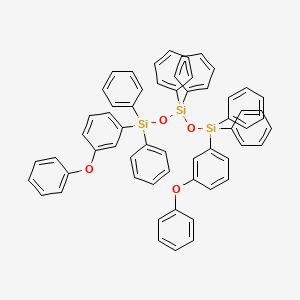
![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)
